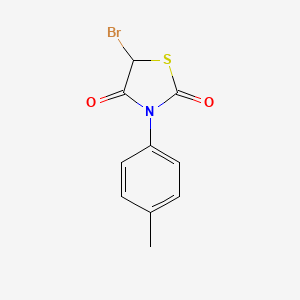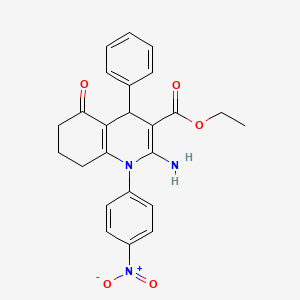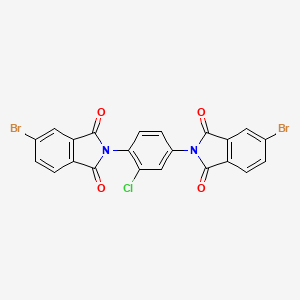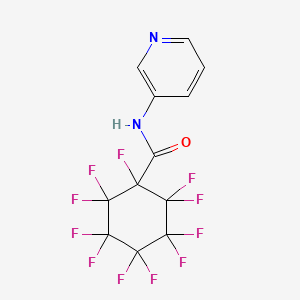
5-Bromo-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-ブロモ-3-(4-メチルフェニル)-1,3-チアゾリジン-2,4-ジオンは、チアゾリジンジオン類に属する有機化合物です。この化合物は、臭素原子、メチルフェニル基、およびチアゾリジン-2,4-ジオン環の存在を特徴としています。チアゾリジンジオンは、その多様な生物学的活性で知られており、潜在的な治療用途のために広く研究されています。
2. 製法
合成経路と反応条件
5-ブロモ-3-(4-メチルフェニル)-1,3-チアゾリジン-2,4-ジオンの合成は、通常、4-メチルベンズアルデヒドとチオセミカルバジドを反応させてチオセミカルバゾン中間体を生成することから始まります。この中間体は、次に臭素の存在下で環化されて、目的のチアゾリジンジオン化合物を生成します。反応条件には、エタノールや酢酸などの溶媒を使用することが多く、環化プロセスを促進するために加熱が必要となる場合があります。
工業的製造方法
この化合物の工業的製造には、同様の合成経路が採用される場合がありますが、規模が大きくなります。連続フロー反応器や自動化システムを使用すると、合成の効率と収率を向上させることができます。さらに、再結晶やクロマトグラフィーなどの精製技術が採用されて、高純度の化合物が得られます。
3. 化学反応解析
反応の種類
5-ブロモ-3-(4-メチルフェニル)-1,3-チアゾリジン-2,4-ジオンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、スルホキシドまたはスルホンを生成するために酸化することができます。
還元: 還元反応によって、この化合物は対応するチアゾリジン誘導体に転換されます。
置換: 臭素原子は、アミンやチオールなどの他の求核剤で置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素やm-クロロ過安息香酸があります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: 求核置換反応には、アジ化ナトリウムやチオシアン酸カリウムなどの試薬が使用されることがよくあります。
主な生成物
これらの反応から生成される主な生成物には、スルホキシド、スルホン、チアゾリジン誘導体、およびさまざまな置換チアゾリジンジオンが含まれます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione typically involves the reaction of 4-methylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized in the presence of bromine to yield the desired thiazolidinedione compound. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
5-Bromo-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazolidinediones.
科学的研究の応用
化学: この化合物は、有機合成におけるビルディングブロックとして、およびより複雑な分子の合成のための前駆体として使用されます。
生物学: 抗菌性と抗真菌性について研究されています。
産業: この化合物は、新規材料の開発に、および特定の化学反応における触媒として使用されます。
作用機序
5-ブロモ-3-(4-メチルフェニル)-1,3-チアゾリジン-2,4-ジオンの作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物は、代謝プロセスに関与する酵素や受容体の活性を調節することによって、その効果を発揮すると考えられています。たとえば、チアゾリジンジオンは、グルコースや脂質代謝の調節に重要な役割を果たすペルオキシソーム増殖剤活性化受容体(PPAR)を活性化することが知られています。
6. 類似の化合物との比較
類似の化合物
ロシグリタゾン: 抗糖尿病作用を有する別のチアゾリジンジオン。
ピオグリタゾン: 2型糖尿病の治療に広く使用されているチアゾリジンジオン。
トログリタゾン: 安全性の懸念から市場から撤退された初期のチアゾリジンジオン。
独自性
5-ブロモ-3-(4-メチルフェニル)-1,3-チアゾリジン-2,4-ジオンは、臭素原子とメチルフェニル基の存在によって独特です。これらの構造的特徴は、特定の分子標的に対する反応性と特異性を高める可能性があり、研究開発のための貴重な化合物となっています。
類似化合物との比較
Similar Compounds
Rosiglitazone: Another thiazolidinedione with antidiabetic properties.
Pioglitazone: A widely used thiazolidinedione for the treatment of type 2 diabetes.
Troglitazone: An early thiazolidinedione that was withdrawn from the market due to safety concerns.
Uniqueness
5-Bromo-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione is unique due to the presence of the bromine atom and the methylphenyl group, which confer distinct chemical and biological properties. These structural features may enhance its reactivity and specificity towards certain molecular targets, making it a valuable compound for research and development.
特性
分子式 |
C10H8BrNO2S |
|---|---|
分子量 |
286.15 g/mol |
IUPAC名 |
5-bromo-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C10H8BrNO2S/c1-6-2-4-7(5-3-6)12-9(13)8(11)15-10(12)14/h2-5,8H,1H3 |
InChIキー |
RCWUNZGKAFYEGC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2C(=O)C(SC2=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2Z)-4-(4-fluorophenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazol-3(2H)-yl]ethanol](/img/structure/B11107038.png)
![N-(4-{(1E)-1-[2-(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazinylidene]ethyl}phenyl)-4,6-di(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11107047.png)

![N,N'-[5-(2-methylphenoxy)-1,3-phenylene]bis(2,5-difluorobenzamide)](/img/structure/B11107063.png)
![3-({[2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B11107069.png)
![5-[5-(4-fluorophenyl)furan-2-yl]-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B11107076.png)
![N-(5-chloro-2-methoxy-4-{[(2-methylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B11107080.png)
![N'-[(E)-(Anthracen-9-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B11107081.png)
![(4Z)-4-{[(3-chlorophenyl)amino]methylidene}-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11107085.png)
![1-(3,4-dichlorophenyl)-2-[2-imino-3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-yl]ethanol](/img/structure/B11107086.png)
![2-[(Naphthalen-2-YL)amino]-N'-[(E)-(6-nitro-2H-1,3-benzodioxol-5-YL)methylidene]acetohydrazide](/img/structure/B11107090.png)
![(1S,2S,3aR)-1-acetyl-2-(1,3-benzodioxol-5-yl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11107091.png)

